6-Hydroxynicotinonitrile chemical properties and structure
6-Hydroxynicotinonitrile chemical properties and structure
An In-depth Technical Guide to 6-Hydroxynicotinonitrile: Properties, Structure, and Applications
Introduction
6-Hydroxynicotinonitrile, a substituted pyridine derivative, stands as a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structural framework, featuring a pyridine ring functionalized with both a hydroxyl group and a nitrile moiety, provides a versatile platform for chemical modification.[1] This dual reactivity makes it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, structural nuances, synthetic methodologies, and applications of 6-Hydroxynicotinonitrile, providing researchers and drug development professionals with a comprehensive technical resource.
Molecular Structure and Tautomerism
The nominal structure, 6-Hydroxynicotinonitrile, belies a crucial chemical behavior inherent to many hydroxypyridines: prototropic tautomerism.[3] The compound exists in a dynamic equilibrium between the aromatic 'hydroxy' form (enol) and the non-aromatic 'pyridone' form (keto).
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6-Hydroxynicotinonitrile (Enol form): An aromatic pyridine ring with a hydroxyl (-OH) group at position 6.
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6-Oxo-1,6-dihydropyridine-3-carbonitrile (Keto form): A dihydropyridine ring with a carbonyl (C=O) group at position 6.[2]
While both forms coexist, the equilibrium often favors the pyridone tautomer, particularly in polar solvents and the solid state.[4][5] This preference is stabilized by factors including favorable dipole moments and the potential for strong intermolecular hydrogen bonding in the pyridone form.[4][5] The IUPAC name for this dominant tautomer is 6-oxo-1,6-dihydropyridine-3-carbonitrile. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this tautomeric mixture.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of 6-Hydroxynicotinonitrile are essential for its identification, handling, and use in synthesis. A summary of its key properties is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 95891-30-8 / 94805-52-4 | [1][6][7] |
| Molecular Formula | C₆H₄N₂O | [1][2][7][8] |
| Molecular Weight | 120.11 g/mol | [1][2][7][8] |
| Appearance | White to off-white or yellow solid/powder | [2] |
| Melting Point | 223-225 °C | [2] |
| Boiling Point | 382.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.14 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥95-97% | [1][2] |
| SMILES | N#CC1=CN=C(O)C=C1 | [8] |
| InChI Key | CCQUUHVUQQFTGV-UHFFFAOYSA-N |
Spectroscopic Profile
Structural validation relies on a combination of spectroscopic techniques.[9] The observed spectra for 6-Hydroxynicotinonitrile reflect the dominant pyridone tautomer.
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¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns are critical for confirming the substitution pattern.
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¹³C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms, including the characteristic signals for the nitrile carbon, the carbonyl carbon (from the pyridone tautomer), and the other ring carbons.
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FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the key functional groups. The spectrum typically shows a strong absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and a prominent carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) characteristic of the pyridone form. A broad O-H stretch (around 3200-3600 cm⁻¹) may also be present, indicating the hydroxy tautomer or hydrogen bonding.[9]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9] The monoisotopic mass is 120.032364 Da.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification
While various synthetic routes to nicotinonitrile derivatives exist, a common and reliable laboratory-scale synthesis of 6-Hydroxynicotinonitrile involves the acidic or basic hydrolysis of 2-chloro-5-cyanopyridine. The chloro-substituent at this position is susceptible to nucleophilic substitution by a hydroxide ion.
Experimental Protocol: Synthesis from 2-Chloro-5-cyanopyridine
This protocol describes a representative procedure for the synthesis of 6-Hydroxynicotinonitrile.
Causality: The choice of aqueous acid (like HCl) and heat is crucial. The acidic medium protonates the pyridine nitrogen, activating the ring towards nucleophilic attack by water. The elevated temperature provides the necessary activation energy to overcome the reaction barrier for the substitution of the chlorine atom.
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Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 eq).
-
Add a 4 M aqueous solution of hydrochloric acid (HCl) (approx. 10 volumes). The volume is chosen to ensure complete dissolution and efficient stirring.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material typically indicates reaction completion (usually within 4-8 hours).
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-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C. This reduces the solubility of the product.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 6-7. The product will precipitate as a solid. The neutralization step is critical; adding the base too quickly can cause excessive foaming and heat generation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like diethyl ether to remove organic impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of recrystallization solvent is determined by the product's solubility profile—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.
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-
Validation:
-
Dry the purified product under vacuum.
-
Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 (NMR, IR, MS) and by measuring its melting point.
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Chemical Reactivity and Applications in Drug Development
The synthetic utility of 6-Hydroxynicotinonitrile stems from the reactivity of its two primary functional groups.[1]
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Hydroxyl/Pyridone Group: The pyridone nitrogen can be readily alkylated or arylated. The oxygen atom can participate in etherification reactions (O-alkylation) under specific conditions, although N-alkylation is often favored.
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Nitrile Group: The nitrile moiety is a versatile functional group that can be:
This versatile reactivity makes 6-Hydroxynicotinonitrile a valuable scaffold in drug discovery.[1] Substituted pyridines are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[13] The 6-substituted nicotinonitrile framework, in particular, is a key component in the design of targeted therapies, such as covalent inhibitors for kinases implicated in inflammatory and autoimmune diseases.[13]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of 6-Hydroxynicotinonitrile and ensuring laboratory safety.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] Storage under an inert atmosphere at room temperature is recommended.[8]
Conclusion
6-Hydroxynicotinonitrile is more than a simple chemical intermediate; it is a versatile tool for chemical innovation. Its defining characteristic is the keto-enol tautomerism, which governs its reactivity and physical properties. With well-established synthetic routes and a rich spectrum of potential chemical transformations, it serves as a cornerstone for the development of novel compounds in the pharmaceutical and materials science sectors. A thorough understanding of its structure, properties, and handling requirements, as detailed in this guide, is fundamental for any scientist aiming to leverage its full potential.
References
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- BLD Pharm. (n.d.). 95891-30-8 | 6-Hydroxynicotinonitrile.
- Pharmaffiliates. (n.d.). CAS No : 94805-52-4 | Product Name : 6-Hydroxynicotinonitrile.
- Alfa Chemical. (2020, April 29). China 6-Hydroxynicotinonitrile CAS No.: 95891-30-8 Manufacturers.
- ResearchGate. (n.d.). Crystal structure of 6-hydroxynicotinic acid.
- PubChemLite. (n.d.). 6-hydroxynicotinonitrile (C6H4N2O).
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- PubChem. (n.d.). 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924.
- Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).
- Sigma-Aldrich. (n.d.). 6-Hydroxynicotinonitrile | 94805-52-4.
- BenchChem. (n.d.). Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques.
- BenchChem. (2025, December). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
- Wikipedia. (n.d.). Tautomer.
- RCS Research Chemistry Services. (n.d.). How about Tautomers?.
- jOeCHEM. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube.
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